2-(4-isopropylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
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Overview
Description
2-(4-isopropylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a heterocyclic compound that features a chromeno-pyrimidine core structure. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-isopropylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione typically involves multi-component reactions. One common method involves the reaction of 4-hydroxycoumarin, aromatic aldehydes, and 5-amino-2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-one under catalyst-free conditions in a green solvent like polyethylene glycol (PEG) 400 . This method is advantageous due to its high yield, short reaction time, and environmentally friendly conditions.
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-isopropylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-isopropylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an anti-cancer agent due to its ability to inhibit poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme involved in DNA repair.
Biology: It can be used in studies related to enzyme inhibition and cellular processes.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-isopropylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione involves its interaction with molecular targets such as PARP-1. By inhibiting PARP-1, the compound interferes with the DNA repair process, leading to genomic instability and cell death in cancer cells . The compound’s structure allows it to bind effectively to the active site of the enzyme, enhancing its inhibitory activity.
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds also inhibit PARP-1 and have shown promising anti-cancer activity.
Thieno[2,3-d]pyrimidine derivatives: These compounds exhibit various biological activities, including antimicrobial and anticancer properties.
Uniqueness
2-(4-isopropylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is unique due to its specific chromeno-pyrimidine core structure, which provides distinct electronic and steric properties. This uniqueness contributes to its high specificity and potency as a PARP-1 inhibitor compared to other similar compounds.
Properties
Molecular Formula |
C20H18N2OS |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-(4-propan-2-ylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C20H18N2OS/c1-12(2)13-7-9-14(10-8-13)18-21-19-16(20(24)22-18)11-15-5-3-4-6-17(15)23-19/h3-10,12H,11H2,1-2H3,(H,21,22,24) |
InChI Key |
YRQLFAYFAVJVHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=CC=CC=C4C3 |
Origin of Product |
United States |
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